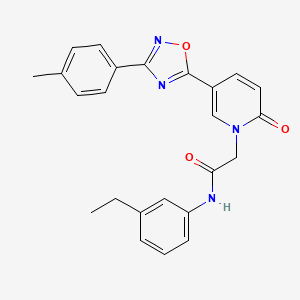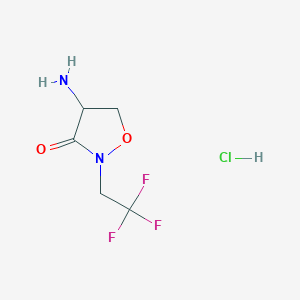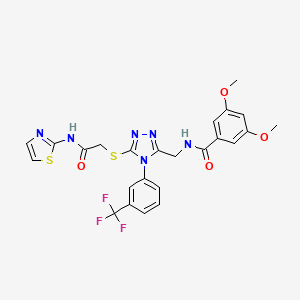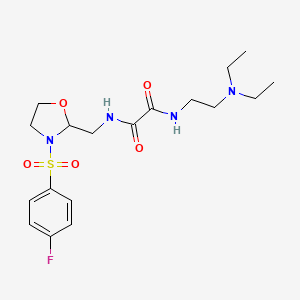
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, paper describes the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives using ultrasound irradiation, which is a technique that can potentially be applied to synthesize the compound . Additionally, paper outlines the synthesis of triazole derivatives via a 1,3-dipolar cycloaddition of acetylenic compounds with azido derivatives, a method that could be relevant for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide range of derivatives with different properties. Paper discusses the crystal structure of a triazole derivative, providing insights into the possible conformation and interactions within the crystal lattice of such compounds. This information could be extrapolated to predict the molecular structure of "1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole."
Chemical Reactions Analysis
1,2,3-Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and its substituents. For example, paper describes the use of 5,5-dimethyl-1,4,2-dioxazoles as protecting groups, which could be relevant for protecting functional groups during the synthesis of the compound . Paper10 provides insights into the reactivity of a triazole derivative by discussing its synthesis and structural characterization, which could inform the chemical reactions analysis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives are influenced by their molecular structure. For instance, paper reports on the synthesis of triazole derivatives with varying antibacterial activities, which could be related to their physical and chemical properties. Paper discusses the cytotoxic potential of triazole derivatives, indicating that these compounds can have significant biological activities, which are also a function of their chemical properties.
科学的研究の応用
Synthesis and Biological Evaluation
- Fungicide, Phytotoxic, and Cytotoxic Activities : A study by Costa et al. (2017) explored the synthesis of 1,2,3-triazoles using glycerol and evaluated their fungicide, phytotoxic, and cytotoxic activities. This research is significant for understanding the biological impact and potential applications of triazole derivatives in agriculture and medicine.
Chemical Properties and Synthesis
- Tetrel Bonding Interactions : Ahmed et al. (2020) conducted a study on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, emphasizing the importance of π-hole tetrel bonding interactions and their influence on molecular properties (Ahmed et al., 2020).
- Efficient Synthesis for Diverse Applications : Peng and Zhu (2003) reported on the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating their potential for creating novel bicyclic gem-difluorinated triazole compounds (Peng & Zhu, 2003).
Applications in Medicinal Chemistry
- Anticonvulsant Activity : The study by Rajasekaran et al. (2006) focused on synthesizing novel 1,2,3-triazoles and evaluating their antibacterial, antifungal, and anticonvulsant activities, which is crucial for developing new therapeutic agents (Rajasekaran et al., 2006).
- Synthesis of Anti-Nociceptive and Anti-Inflammatory Agents : Another study by Rajasekaran and Rajagopal (2009) synthesized novel triazole derivatives for potential use as anti-nociceptive and anti-inflammatory agents, providing insights into the medicinal applications of these compounds (Rajasekaran & Rajagopal, 2009).
Crystal Structure and DFT Studies
- Crystal Structure Analysis : Ye et al. (2021) performed a detailed study on the crystal structure and DFT calculations of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives. This research provides valuable information on the structural aspects of similar compounds (Ye et al., 2021).
特性
IUPAC Name |
1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BN3O2/c1-7-8(14(6)13-12-7)11-15-9(2,3)10(4,5)16-11/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXUJFWHQHUFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1627933-42-9 |
Source


|
| Record name | 1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)

![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B3005089.png)
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3005091.png)


![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)
![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)


![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)